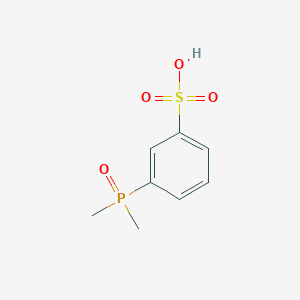

3-Dimethylphosphorylbenzenesulfonic acid

Description

3-Dimethylphosphorylbenzenesulfonic acid is an aromatic compound featuring a benzenesulfonic acid group (-SO₃H) at the 3-position and a dimethylphosphoryl group (-PO(OCH₃)₂) at the same position.

Properties

IUPAC Name |

3-dimethylphosphorylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O4PS/c1-13(2,9)7-4-3-5-8(6-7)14(10,11)12/h3-6H,1-2H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYWTUFEUFDTEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC(=CC=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11O4PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Dimethylphosphorylbenzenesulfonic acid typically involves the reaction of dimethylphosphoryl chloride with benzenesulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 3-Dimethylphosphorylbenzenesulfonic acid may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Dimethylphosphorylbenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of phosphine oxide derivatives.

Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Reagents such as nitric acid for nitration and bromine for halogenation are employed.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Phosphine oxide derivatives.

Substitution: Nitrobenzenesulfonic acid and halogenated benzenesulfonic acid derivatives.

Scientific Research Applications

3-Dimethylphosphorylbenzenesulfonic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.

Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Dimethylphosphorylbenzenesulfonic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The pathways involved include the activation of substrates and the stabilization of transition states during reactions.

Comparison with Similar Compounds

Structural Analogues with Sulfonic Acid and Phosphorus-Containing Groups

Sodium 3-(Diphenylphosphino)benzenesulfonate (CAS 111864-25-6)

- Structure : A benzene ring with a sulfonate (-SO₃⁻Na⁺) and a diphenylphosphine (-PPh₂) group at the 3-position .

- Key Differences :

- The target compound replaces the phosphine (-PPh₂) with a phosphoryl group (-PO(OCH₃)₂), enhancing oxidative stability.

- The sulfonate (salt form) in this analogue reduces acidity compared to the free sulfonic acid in the target compound.

- Applications : Used as a phosphine ligand in metal coordination chemistry due to its electron-rich phosphorus center .

Triphenylphosphine-3,3',3''-trisulfonic Acid Trisodium Salt (CAS 63995-70-0)

- Structure : Three benzenesulfonate groups linked to a central phosphorus atom .

- Key Differences :

- The target compound has only one sulfonic acid group, whereas this analogue has three, leading to significantly higher water solubility and acidity.

- The trisulfonic acid structure creates a sterically crowded environment, limiting its use in reactions requiring low steric hindrance.

- Applications : Acts as a surfactant or catalyst in aqueous-phase reactions due to its high solubility .

Dimethyl Methylphosphonate (DMMP, CAS 756-79-6)

- Structure: An aliphatic organophosphate ester (CH₃PO(OCH₃)₂) .

Physicochemical Properties

| Property | 3-Dimethylphosphorylbenzenesulfonic Acid | Sodium 3-(Diphenylphosphino)benzenesulfonate | Triphenylphosphine Trisulfonate | Dimethyl Methylphosphonate |

|---|---|---|---|---|

| Acidity (pKa) | ~1 (SO₃H) | Neutral (sulfonate salt) | ~1 (each SO₃H) | Non-acidic |

| Solubility | High (polar solvents) | High (aqueous) | Very high (aqueous) | Moderate (organic) |

| Oxidative Stability | High (oxidized phosphoryl group) | Low (phosphine prone to oxidation) | Moderate | High |

| Steric Bulk | Moderate | High (diphenyl groups) | Very high | Low |

Biological Activity

3-Dimethylphosphorylbenzenesulfonic acid (DMPSA) is an organic compound with the molecular formula CHOPS, characterized by a dimethylphosphoryl group and a benzenesulfonic acid moiety. This compound has garnered attention in various fields, particularly in chemistry and biology, due to its unique structural features and potential biological activities.

The synthesis of DMPSA typically involves the reaction of dimethylphosphoryl chloride with benzenesulfonic acid, facilitated by solvents like dichloromethane and bases such as triethylamine. This process is crucial for ensuring high yield and purity of the final product, often involving crystallization or distillation for purification .

DMPSA's biological activity is primarily attributed to its ability to interact with specific biomolecules. The compound can act as a ligand, forming coordination complexes with metal ions, which may participate in catalytic cycles. These interactions can activate substrates and stabilize transition states during various biochemical reactions .

Biological Activities

Research indicates that DMPSA exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that DMPSA may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

- Enzyme Interaction : DMPSA has been studied for its potential to interact with specific enzymes, thereby influencing biochemical pathways .

- Therapeutic Applications : Ongoing research is exploring DMPSA's role as an intermediate in drug synthesis, potentially leading to therapeutic applications in medicine .

Case Study: Antimicrobial Properties

In a study examining the antimicrobial effects of DMPSA, researchers tested its efficacy against various bacterial strains. The results indicated that DMPSA exhibited significant inhibitory effects on the growth of certain pathogens, suggesting its potential use in developing new antimicrobial therapies.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

This data highlights DMPSA's promising biological activity against common bacterial infections.

Case Study: Enzyme Interaction

Another research effort focused on DMPSA's interaction with acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The study utilized spectrophotometric methods to assess inhibition levels.

| Concentration of DMPSA (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

The findings indicated that higher concentrations of DMPSA significantly inhibited AChE activity, suggesting potential implications in neuropharmacology .

Comparative Analysis

To understand DMPSA's unique characteristics, it is helpful to compare it with structurally similar compounds:

| Compound Name | Functional Groups | Biological Activity |

|---|---|---|

| 3-Dimethylphosphorylbenzenesulfonic acid (DMPSA) | Dimethylphosphoryl, Benzenesulfonic acid | Antimicrobial, Enzyme inhibitor |

| 3-Phosphinidynetris(benzenesulfonic acid) | Phosphinidynetris group | Limited biological studies |

| 3-Formylphenylboronic acid | Formyl and boronic acid groups | Investigated for drug synthesis |

DMPSA stands out due to its combination of functional groups that confer distinct chemical reactivity and biological activity compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.